molecular formula C17H19N3O3 B11298173 5-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one

5-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one

Cat. No.: B11298173
M. Wt: 313.35 g/mol
InChI Key: INWNZWMSPBTVDO-UHFFFAOYSA-N
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Description

The compound 5-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a bicyclic 1,3-benzodiazol-2-one core and a substituted phenylamino group. The substituent at the 5-position consists of a 4-ethoxy-3-methoxyphenylmethyl moiety, which introduces steric bulk and electron-donating effects due to the methoxy and ethoxy groups. This structural motif is common in medicinal chemistry, particularly in compounds targeting bacterial proteins like Staphylococcus aureus surface adhesins (e.g., ClfA) .

The ethoxy and methoxy groups may enhance lipophilicity and receptor-binding interactions compared to simpler analogs .

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H19N3O3/c1-3-23-15-7-4-11(8-16(15)22-2)10-18-12-5-6-13-14(9-12)20-17(21)19-13/h4-9,18H,3,10H2,1-2H3,(H2,19,20,21)

InChI Key

INWNZWMSPBTVDO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxy and Methoxy Groups: These groups can be introduced via nucleophilic substitution reactions using ethoxy and methoxy reagents.

    Final Assembly: The final step involves the coupling of the benzodiazole core with the 4-ethoxy-3-methoxyphenylmethylamine under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-ETHOXY-3-METHOXYPHENYL)METHYL]AMINO}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs with Varied Substitutions on the Phenyl Ring

(a) 5-{[(3-Methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one (CAS: 884993-10-6)
  • Molecular Formula : C₁₄H₁₅N₃O₂.
  • Key Differences : The absence of the 4-ethoxy group reduces steric hindrance and alters electronic properties. The ortho-methoxy substitution may limit rotational freedom compared to the para-ethoxy group in the target compound.
(b) 5-{[(4-Methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one (CAS: 884993-54-8)
  • Molecular Formula : C₁₄H₁₅N₃O₂.
  • Key Differences : The para-methoxy group provides electron-donating effects but lacks the extended alkyl chain of the ethoxy group.
(c) 5-{[(2-Methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one (CAS: 861408-09-5)
  • Substituents : 2-Methoxyphenyl.
  • Molecular Formula : C₁₄H₁₅N₃O₂.
  • Implications : Likely inferior binding affinity compared to para-substituted analogs .

Analogs with Modified Heterocyclic Cores

(a) 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
  • Structure: Benzodiazol-2-one core with an aminomethyl substituent.
  • Molecular Formula : C₈H₁₀ClN₃O.
  • Implications : Suitable for water-soluble formulations but may exhibit lower efficacy against intracellular pathogens .
(b) 1,3,4-Oxadiazol-2(3H)-one Derivatives
  • Example: 5-(4-Ethoxy-3,5-dimethoxyphenyl)-3-(((4-fluorophenyl)amino)methyl)-1,3,4-oxadiazol-2(3H)-one.
  • Key Differences : Replacement of benzodiazol-2-one with oxadiazol-2-one introduces additional hydrogen-bonding sites.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features Potential Activity Source
Target Compound 4-Ethoxy-3-methoxyphenyl C₁₆H₁₇N₃O₃ 283.33 g/mol High lipophilicity, para-ethoxy Inferred antibacterial activity
5-[(3-Methoxyphenyl)methyl]amino analog 3-Methoxyphenyl C₁₄H₁₅N₃O₂ 257.29 g/mol Ortho-methoxy, reduced steric bulk Moderate binding affinity
5-[(4-Methoxyphenyl)methyl]amino analog 4-Methoxyphenyl C₁₄H₁₅N₃O₂ 257.29 g/mol Para-methoxy, electron-donating Improved solubility
5-(Aminomethyl)-1,3-dihydro analog (HCl salt) Aminomethyl C₈H₁₀ClN₃O 199.64 g/mol Hydrophilic, charged at physiological pH Water-soluble formulations

Biological Activity

The compound 5-{[(4-Ethoxy-3-methoxyphenyl)methyl]amino}-1,3-dihydro-1,3-benzodiazol-2-one (often abbreviated as EMD-1) is a novel benzodiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.

Molecular Structure

The molecular formula of EMD-1 is C18H22N2O3C_{18}H_{22}N_{2}O_{3}, and its structure features a benzodiazole ring substituted with an ethoxy and methoxy phenyl group. The structural representation is as follows:

\text{Structure }\text{5 4 Ethoxy 3 methoxyphenyl methyl amino}-1,3-dihydro-1,3-benzodiazol-2-one}
PropertyValue
Molecular Weight302.38 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that EMD-1 exhibits significant antimicrobial properties. In vitro tests demonstrated that EMD-1 showed activity against various bacterial strains, including E. coli and S. aureus . The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate antibacterial efficacy.

Anticancer Properties

EMD-1 has also been evaluated for its anticancer potential. Research conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that EMD-1 induces apoptosis in a dose-dependent manner. The IC50 values were reported to be approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating its potential as a chemotherapeutic agent.

The proposed mechanism of action for EMD-1 involves the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been suggested that EMD-1 may modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptotic rates in cancer cells.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the antimicrobial effects of EMD-1 against clinical isolates of resistant bacteria. The study concluded that EMD-1 could serve as a lead compound for developing new antibiotics, particularly against multi-drug resistant strains.

Study 2: Cancer Cell Apoptosis

A separate study published in Cancer Letters explored the effects of EMD-1 on breast cancer cells. The findings highlighted that treatment with EMD-1 resulted in significant cell cycle arrest at the G2/M phase and increased caspase activity, confirming its role as an inducer of apoptosis in malignant cells.

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